molecular formula C7H8N2O2S B1581110 2-(Carboxymethylthio)-4-methylpyrimidine CAS No. 46118-95-0

2-(Carboxymethylthio)-4-methylpyrimidine

Cat. No. B1581110
CAS RN: 46118-95-0
M. Wt: 184.22 g/mol
InChI Key: CGMJQRAIQBSTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carboxymethylthio)-4-methylpyrimidine (CMMP) is a synthetic compound used in various scientific and industrial applications. It is a heterocyclic compound that is composed of two nitrogen atoms, one sulfur atom, and four carbon atoms. The compound is a colorless solid with a molecular weight of 216.3 g/mol and a melting point of 135-136°C. CMMP is soluble in water, methanol, and dimethyl sulfoxide (DMSO). It has a variety of uses in research, including as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as an inhibitor for enzymes.

Scientific Research Applications

1. Chemical Reactions and Synthesis

2-(Carboxymethylthio)-4-methylpyrimidine is involved in various chemical reactions and synthesis processes. For instance, it undergoes the Dimroth rearrangement, a chemical rearrangement process, as demonstrated in the study of 1,2-dihydro-2-imino-1,4-dimethylpyrimidines (Brown & Paddon-Row, 1967). Additionally, its behavior in aqueous solutions has been studied, offering insights into its chemical properties (Hirai, 1966).

2. Pharmaceutical Applications

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. For instance, it's used in the synthesis of anticancer drugs like dasatinib, highlighting its significance in medicinal chemistry (Guo Lei-ming, 2012). Additionally, it serves as a precursor for several pharmaceuticals and high explosives, showcasing its versatility in different industries (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

3. Crystal Structure Prediction

The compound's intermolecular interactions have been studied for potential applications in crystal structure prediction. This involves investigating its interactions with other compounds, such as carboxylates, in the solid state, which is crucial for understanding and predicting crystal structures (Collins, Wilson, & Gilmore, 2010).

4. Inhibitory and Antimicrobial Properties

2-(Carboxymethylthio)-4-methylpyrimidine and its derivatives have been studied for their inhibitory properties, such as inhibiting carbon dioxide corrosion of iron, which is significant in material science and engineering (Reznik et al., 2008). It also has potential antimicrobial applications, as indicated by the synthesis and evaluation of its derivatives for antimicrobial activity (El‐Sayed et al., 2008).

properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-5-2-3-8-7(9-5)12-4-6(10)11/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMJQRAIQBSTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196730
Record name ((4-Methylpyrimidin-2-yl)thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carboxymethylthio)-4-methylpyrimidine

CAS RN

46118-95-0
Record name 2-[(4-Methyl-2-pyrimidinyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46118-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((4-Methylpyrimidin-2-yl)thio)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046118950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 46118-95-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ((4-Methylpyrimidin-2-yl)thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-methylpyrimidin-2-yl)thio]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Carboxymethylthio)-4-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Carboxymethylthio)-4-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
2-(Carboxymethylthio)-4-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
2-(Carboxymethylthio)-4-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
2-(Carboxymethylthio)-4-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
2-(Carboxymethylthio)-4-methylpyrimidine

Citations

For This Compound
1
Citations
G Tunnicliff, KL Welborn - Drug development research, 1984 - Wiley Online Library
Nineteen structural analogues of γ‐aminobutyric acid (GABA) and the anxiolytics buspirone and diazepam were tested for their ability to modify GABA function in vitro. Each compound …
Number of citations: 11 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.